N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
Changes in lifestyle and environmental factors have been linked to the occurrence of diseases that benzofuran compounds are used to treat .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .
Cellular Effects
For example, some benzofuran derivatives have been found to induce apoptosis in leukemia cells .
Molecular Mechanism
Benzofuran derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide at different dosages in animal models have not been reported yet. A related compound, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has been tested in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both low and high doses .
Metabolic Pathways
Enzymes involved in the metabolism of benzofuran compounds have been reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzofuran derivative.
Amidation: The final step involves the reaction of the hydroxypropyl-benzofuran intermediate with 3,4-dichlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of transition-metal catalysts can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or the amide group.
Substitution: Halogen atoms in the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen, with distinct pharmacological properties.
Benzopyran: Another heterocyclic compound with a fused benzene and pyran ring.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDTXYCCEPBRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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